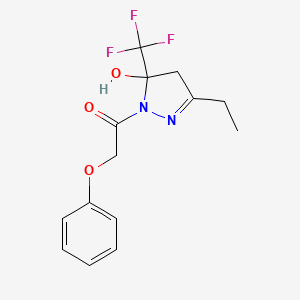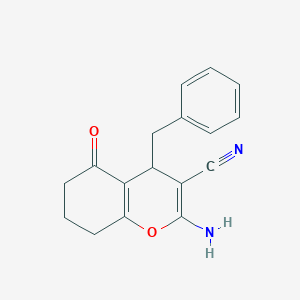
3-ethyl-1-(phenoxyacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-1-(phenoxyacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as EF-24, and it has been found to have promising anticancer properties. In
Mechanism of Action
The mechanism of action of EF-24 involves the modulation of various signaling pathways in cancer cells. EF-24 has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation. In addition, EF-24 has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
EF-24 has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, EF-24 has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. These effects suggest that EF-24 may have potential therapeutic applications in the treatment of inflammatory diseases and conditions associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of EF-24 is its potent anticancer properties. The compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, EF-24 has some limitations for lab experiments. The compound is relatively unstable and has a short half-life, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on EF-24. One area of focus is the development of more stable analogs of the compound that can be used in a wider range of experiments. In addition, there is a need for further studies to explore the potential therapeutic applications of EF-24 in the treatment of inflammatory diseases and other conditions associated with oxidative stress. Finally, more research is needed to fully understand the mechanism of action of EF-24 and its potential applications in cancer therapy.
Synthesis Methods
The synthesis of EF-24 involves a series of chemical reactions that result in the formation of the final compound. The synthesis process starts with the reaction of 3-ethyl-4-hydroxy-5-methyl-1H-pyrazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with trifluoroacetic anhydride to produce the final product, EF-24.
Scientific Research Applications
EF-24 has been extensively studied for its potential anticancer properties. The compound has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, EF-24 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
1-[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-2-10-8-13(21,14(15,16)17)19(18-10)12(20)9-22-11-6-4-3-5-7-11/h3-7,21H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKVSZHTPWJKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-phenoxyethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)


![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)

![N-[3-(1H-pyrazol-1-yl)propyl]-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129523.png)
![2-bromo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5129528.png)
